Cas no 2680701-04-4 (tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate)

Tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate is a brominated thiazole derivative featuring a tert-butyl carbamate protective group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substituent at the 5-position enhances reactivity for further functionalization via cross-coupling reactions, while the carbamate group provides stability and selective deprotection options. Its well-defined structure and high purity make it suitable for precise synthetic applications, including the development of heterocyclic scaffolds. The compound’s compatibility with various reaction conditions underscores its utility in constructing complex molecular architectures. Proper handling and storage under inert conditions are recommended to maintain stability.
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate structure
2680701-04-4 structure
Product name:tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
CAS No:2680701-04-4
MF:C8H11BrN2O2S
Molecular Weight:279.154139757156
CID:5891931
PubChem ID:165911044

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680701-04-4
    • EN300-28285427
    • tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
    • インチ: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-10-14-6(5)9/h4H,1-3H3,(H,11,12)
    • InChIKey: MOGNJGSAVSHQER-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=NS1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 277.97246g/mol
  • 同位素质量: 277.97246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 79.5Ų

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28285427-0.25g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
0.25g
$2430.0 2023-05-25
Enamine
EN300-28285427-5.0g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
5g
$7659.0 2023-05-25
Enamine
EN300-28285427-2.5g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
2.5g
$5178.0 2023-05-25
Enamine
EN300-28285427-0.05g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
0.05g
$2219.0 2023-05-25
Enamine
EN300-28285427-10.0g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
10g
$11358.0 2023-05-25
Enamine
EN300-28285427-0.5g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
0.5g
$2536.0 2023-05-25
Enamine
EN300-28285427-1.0g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
1g
$2641.0 2023-05-25
Enamine
EN300-28285427-0.1g
tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate
2680701-04-4
0.1g
$2324.0 2023-05-25

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate 関連文献

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamateに関する追加情報

tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate (CAS No. 2680701-04-4) stands out as a significant molecule with diverse applications. This compound is a derivative of the 1,2-thiazole ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromine substituent at the 5-position of the thiazole ring introduces unique electronic and steric properties, making this compound highly versatile in various chemical reactions and biological assays.

The structure of tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate comprises a thiazole ring substituted with a bromine atom at position 5 and a tert-butyl carbamate group at position 4. This substitution pattern not only enhances the stability of the molecule but also imparts specific reactivity. The tert-butyl group is known for its bulky nature, which can influence the molecule's solubility and bioavailability. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.

One of the most notable applications of tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate lies in its role as an intermediate in organic synthesis. Its ability to undergo various nucleophilic substitutions and additions makes it a valuable building block for constructing complex molecules. For instance, researchers have utilized this compound to synthesize bioactive compounds with potential anti-inflammatory and antioxidant properties. These findings underscore its importance in medicinal chemistry and pharmacology.

Moreover, recent advancements in computational chemistry have enabled scientists to predict the electronic properties and reactivity of tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate with unprecedented accuracy. By employing density functional theory (DFT) calculations, researchers have gained insights into its molecular orbitals and interaction patterns with other molecules. Such studies are pivotal for understanding its behavior in different chemical environments and for designing more efficient synthetic routes.

The synthesis of tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate typically involves multi-step processes that require precise control over reaction conditions. Key steps often include nucleophilic aromatic substitution and carbamate formation. The optimization of these steps has been a focus of recent research efforts, aiming to enhance yield and purity while minimizing environmental impact. These improvements are essential for scaling up production to meet industrial demands.

In terms of biological activity, tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate has shown promise in several assays. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, its antioxidant properties make it a candidate for combating oxidative stress-related diseases. These findings highlight the compound's versatility and its potential impact on human health.

The environmental impact of tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is crucial. Recent studies have explored its fate in aquatic environments and its potential toxicity to aquatic organisms. These investigations are essential for ensuring responsible use and disposal practices.

In conclusion, tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate (CAS No. 2680701

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